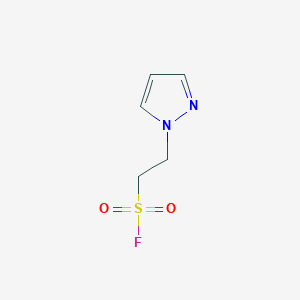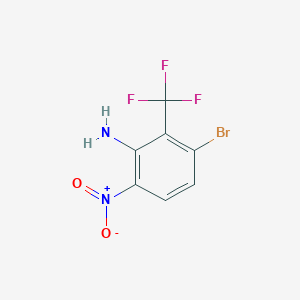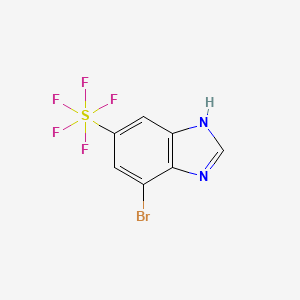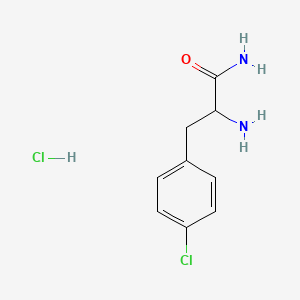
2-Amino-3-(4-chlorophenyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(4-chlorophenyl)propanamide hydrochloride” is a chemical compound with the CAS Number 1428149-31-8 . It has a molecular weight of 235.11 and its IUPAC name is 2-amino-3-(4-chlorophenyl)propanamide hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H . This indicates that the compound contains a chlorophenyl group attached to a propanamide moiety.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Studies
Research by Idris et al. (2011) demonstrated that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the chemical structure , were synthesized and found to have significant potential against generalized seizures based on their performance in animal models. These compounds showed greater potency compared to standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The compounds were also observed to be relatively safe in acute toxicity studies, indicating their potential as anticonvulsant agents (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to the compound . They tested these compounds for antibacterial and antifungal properties. The results indicated that these compounds possessed notable antimicrobial properties, which could potentially be leveraged for therapeutic or preservative applications (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Spectroscopic Characterization and Crystal Structures
Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, closely related to the chemical . Through various spectroscopic techniques and crystallography, they provided detailed insights into the chemical and physical properties of these compounds. This information is crucial for identifying and understanding the behavior of such compounds in different environments (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Nonlinear Optical Material Research
Prabhu and Rao (2000) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide) for its potential as an organic electro-optic and non-linear optical material. This compound, which shares the chlorophenyl propanamide structure with the compound of interest, was found to have promising properties, including transparency and significant dimensions for optical applications. The material's characterization involved UV-Vis, IR, NMR, powder XRD techniques, and SHG measurements, highlighting its potential in electro-optic and non-linear optical fields (Prabhu & Rao, 2000).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-3-(4-chlorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCQWOMPWBRMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

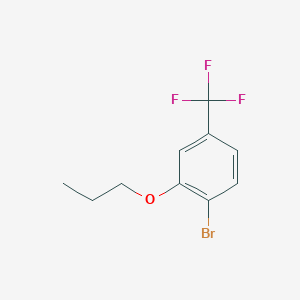
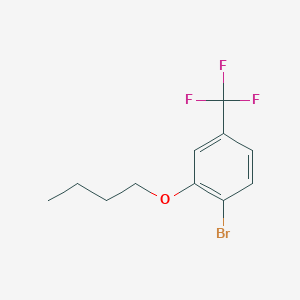
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)
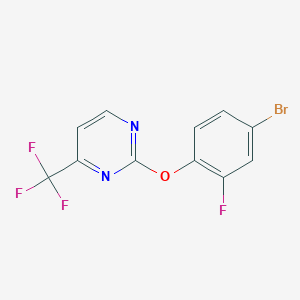
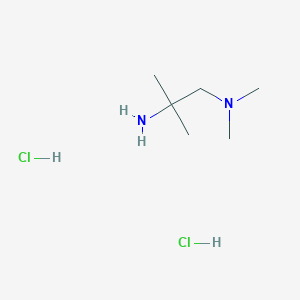

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)
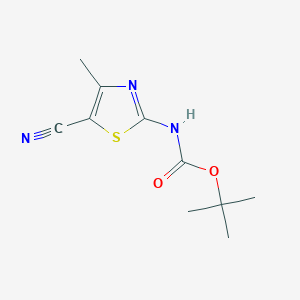
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)
